molecular formula C7H11NS2 B8803770 2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine

2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine

Cat. No.: B8803770
M. Wt: 173.3 g/mol
InChI Key: JXZZRROZGUTKFV-UHFFFAOYSA-N
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Description

2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine is an organic compound with the molecular formula C7H11NS2 It is characterized by the presence of a thienylmethylthio group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine typically involves the reaction of ethanamine with 2-thienylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thienylmethylthio group to a thiol group.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets. The thienylmethylthio group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethanamine, 2-[(2-furanylmethyl)thio]-
  • Ethanamine, 2-[(2-pyridylmethyl)thio]-
  • Ethanamine, 2-[(2-phenylmethyl)thio]-

Uniqueness

2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine is unique due to the presence of the thienylmethylthio group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H11NS2

Molecular Weight

173.3 g/mol

IUPAC Name

2-(thiophen-2-ylmethylsulfanyl)ethanamine

InChI

InChI=1S/C7H11NS2/c8-3-5-9-6-7-2-1-4-10-7/h1-2,4H,3,5-6,8H2

InChI Key

JXZZRROZGUTKFV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CSCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(b)(i) Cysteamine hydrochloride (9.95 g) was dissolved in concentrated hydrochloric acid (50 ml) and the solution was cooled to 0°. 2-Hydroxymethylthiophene (10 g) was added dropwise to the stirred solution which was maintained at below 5°. The mixture was stirred overnight at room temperature, adjusted to pH 10 with concentrated aqueous sodium hydroxide and extracted with ethyl acetate. The extracts were evaporated and the residue was distilled at 158°-164°/760 mm Hg to give 2-(2-thienylmethylthio)ethylamine which was converted into the hydrochloride, m.p. 108°-111°, by treatment with ethanolic HCl and ether.
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The crude product from (a) was taken up under nitrogen in a solution of 128 g of potassium hydroxide (2.3 moles) in 150 ml of water. A solution of 88.2 g (0.76 mole) of 2-chloroethyl amine hydrochloride in 100 ml of water was then added dropwise with stirring at 323° K. After 3 hours on a steam bath, the reaction mixture was taken up with 200 ml of toluene, the toluene phase was washed with 200 ml of water, dried with sodium chloride, concentrated and fractionated in vacuo.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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Quantity
128 g
Type
reactant
Reaction Step Three
Quantity
88.2 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

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